molecular formula C21H29N3 B5975877 N,N-diethyl-4-{[2-(3-pyridinyl)-1-piperidinyl]methyl}aniline

N,N-diethyl-4-{[2-(3-pyridinyl)-1-piperidinyl]methyl}aniline

Cat. No. B5975877
M. Wt: 323.5 g/mol
InChI Key: BVSUZPFQDFTAMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diethyl-4-{[2-(3-pyridinyl)-1-piperidinyl]methyl}aniline is a chemical compound that belongs to the class of drugs known as selective serotonin reuptake inhibitors (SSRIs). It is commonly known by its trade name, Fluoxetine, and is widely used as an antidepressant medication. Fluoxetine is a potent inhibitor of serotonin reuptake, which increases the levels of serotonin in the brain, leading to an improvement in mood and a reduction in symptoms of depression.

Mechanism of Action

Fluoxetine acts by inhibiting the reuptake of serotonin, a neurotransmitter that plays a key role in regulating mood, appetite, and sleep. By increasing the levels of serotonin in the brain, fluoxetine helps to improve mood and reduce symptoms of depression.
Biochemical and Physiological Effects:
Fluoxetine has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of serotonin in the brain, as well as to increase the number of serotonin receptors. In addition, it has been shown to decrease the levels of the stress hormone cortisol, which is often elevated in individuals with depression.

Advantages and Limitations for Lab Experiments

One of the main advantages of fluoxetine in lab experiments is its well-established mechanism of action. This makes it a useful tool for studying the role of serotonin in the brain and for investigating the underlying causes of depression and other mood disorders. However, one limitation of fluoxetine is that it can have variable effects on different individuals, and its efficacy can be influenced by factors such as age, sex, and genetics.

Future Directions

There are a number of future directions for research on fluoxetine. One area of interest is the potential use of fluoxetine in combination with other drugs to enhance its antidepressant effects. Another area of research is the investigation of the long-term effects of fluoxetine on brain function and behavior. Finally, there is growing interest in the use of fluoxetine as a potential treatment for other psychiatric and neurological disorders, such as autism spectrum disorder and Alzheimer's disease.

Synthesis Methods

Fluoxetine is synthesized through multiple steps, starting with the reaction of benzyl chloride with N,N-diethyl-3-aminopropanol to form N,N-diethyl-3-benzylamino-1-propanol. This intermediate is then reacted with 3-pyridinecarboxaldehyde to form N,N-diethyl-4-[2-(3-pyridyl)-1-propenyl]aniline, which is further reacted with piperidine to form N,N-diethyl-4-{[2-(3-pyridinyl)-1-piperidinyl]methyl}aniline.

Scientific Research Applications

Fluoxetine has been extensively studied for its antidepressant properties. It has been shown to be effective in the treatment of major depressive disorder, obsessive-compulsive disorder, bulimia nervosa, and panic disorder. In addition, it has been investigated for its potential use in the treatment of premenstrual dysphoric disorder, post-traumatic stress disorder, and alcohol dependence.

properties

IUPAC Name

N,N-diethyl-4-[(2-pyridin-3-ylpiperidin-1-yl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3/c1-3-23(4-2)20-12-10-18(11-13-20)17-24-15-6-5-9-21(24)19-8-7-14-22-16-19/h7-8,10-14,16,21H,3-6,9,15,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVSUZPFQDFTAMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)CN2CCCCC2C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-diethyl-4-[(2-pyridin-3-ylpiperidin-1-yl)methyl]aniline

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